molecular formula C15H15N3O2S B4418724 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

Cat. No.: B4418724
M. Wt: 301.4 g/mol
InChI Key: GJQAJIXTPGOZBS-UHFFFAOYSA-N
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Description

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is a sulfonamide derivative featuring a benzimidazole core linked via an ethyl group to a benzenesulfonamide moiety. Jian et al. reported its tertiary analogues, such as N-[2-(1H-benzoimidazol-2-yl)-ethyl]-4-methyl-N-(3,4,5-trimethoxy-phenyl)-benzenesulfonamide (compound 18), which demonstrated significant anticancer activity against PC-3 (prostate), MGC-803 (gastric), and MCF-7 (breast) cancer cell lines in vitro, with 5-fluorouracil as the reference standard .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-21(20,12-6-2-1-3-7-12)16-11-10-15-17-13-8-4-5-9-14(13)18-15/h1-9,16H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQAJIXTPGOZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide typically involves the condensation of ortho-phenylenediamine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction . The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide has been extensively studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This compound has been shown to interfere with DNA synthesis and repair, leading to its anticancer properties . Additionally, it can disrupt microbial cell membranes, contributing to its antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Benzimidazole Derivatives

Compound Name / ID Core Structure Substituents/Linkage Key Functional Groups
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide Benzimidazole + benzenesulfonamide Ethyl linker, 3,4,5-trimethoxyphenyl Sulfonamide, methoxy groups
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-2-chloro-acetamide (4) Benzimidazole + acetamide Chloroacetyl group Chloro, amide
2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide Benzimidazole + benzenesulfonamide Dimethylamino methylidene Imine, sulfonamide
2-(1-Benzoyl-1H-benzo[d]imidazole-2-ylthio)-N-substituted acetamide (1–20) Benzimidazole + thioacetamide Thioether, benzoyl, variable R groups Thioether, amide
N-(2-{[(1-Ethyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide Benzimidazole + benzenesulfonamide Ethyl, methylbenzenesulfonamide Sulfonamide, ethylamino linker

Key Observations :

  • Substituent Diversity : Chloro (compound 4 ), morpholinyl (compound 6d ), and thioether (compound 1–20 ) groups introduce varying electronic and steric effects, impacting solubility and target binding .
  • Linkage Geometry : Ethyl linkers (e.g., compound 18 ) enhance flexibility, while rigid imine bonds (e.g., ) may favor planar interactions with biological targets.
  • Sulfonamide vs. Amide : Sulfonamide-containing derivatives (e.g., compound 18 , ) often exhibit stronger enzyme inhibition due to hydrogen-bonding capabilities, whereas amide-linked analogues (e.g., compound 4 ) prioritize hydrolytic stability .

Key Observations :

  • High-Yield Routes : Sulfonamide derivatives (e.g., ) achieve >90% yields via nucleophilic substitution, whereas piperidine/morpholine substitutions (e.g., 6c ) require longer reaction times but still yield >70% .
  • Catalyst Efficiency : K2CO3 is commonly used for deprotonation in sulfonamide synthesis, while coupling agents like EDCI/HOBt optimize amide bond formation in thioacetamide derivatives .

Key Observations :

  • Anticancer Potency : Compound 18 shows low micromolar activity, likely due to the 3,4,5-trimethoxyphenyl group enhancing tubulin binding .
  • Antimicrobial Efficacy : Thioether-linked derivatives (e.g., W1) disrupt microbial membranes via hydrophobic interactions, with MIC values comparable to standard antibiotics .
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., chloro in compound 4 ) improve metabolic stability but may reduce solubility .
    • Planar sulfonamide-imine systems (e.g., ) exhibit enhanced crystallinity and target binding, as evidenced by X-ray data showing R21(5) hydrogen-bonded motifs .

Biological Activity

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies from recent research.

Chemical Structure and Properties

This compound is characterized by a benzimidazole moiety linked to an ethyl group and a benzenesulfonamide group. This structure is believed to contribute to its biological activity through interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The benzimidazole component can bind to specific enzymes or receptors, potentially inhibiting their function or altering their signaling pathways. The sulfonamide group may enhance the binding affinity of the compound, allowing for more effective modulation of biological targets.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxic Effects Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.4
T47D (Breast Cancer)12.8
SW707 (Rectal Cancer)18.2
HCV29T (Bladder Cancer)22.0

The compound's mechanism in inducing apoptosis in cancer cells has been linked to the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell death .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

The antimicrobial mechanism is thought to involve interference with bacterial cell wall synthesis or function.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Cancer Letters, this compound was evaluated for its anticancer efficacy against a panel of human cancer cell lines. The results indicated that the compound exhibited a dose-dependent inhibition of cell proliferation, with the most potent effects observed in breast and lung cancer cells .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of the compound against clinical isolates of bacteria. The findings revealed that this compound effectively inhibited bacterial growth at concentrations comparable to conventional antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Q & A

Q. What are the optimal reaction conditions for synthesizing N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between benzimidazole derivatives and benzenesulfonyl chloride. For example, a reflux reaction in dimethylformamide (DMF) with a catalyst like potassium carbonate yields the target compound in ~90% efficiency. Key steps include:
  • Dissolving 2-(1H-benzimidazol-2-yl)ethylamine in DMF.
  • Adding benzenesulfonyl chloride (1:1 molar ratio) and refluxing for 2–4 hours.
  • Purification via recrystallization (methanol or ethanol) to obtain a crystalline product .
    Monitoring reaction progress with TLC and optimizing pH/temperature are critical to minimizing by-products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the sulfonamide linkage and benzimidazole moiety. For instance:
  • ¹H NMR : Peaks at δ 7.5–8.2 ppm confirm aromatic protons, while δ 3.8–4.2 ppm indicate the ethyl bridge.
  • IR Spectroscopy : Stretching bands at ~1350 cm⁻¹ (S=O) and ~1150 cm⁻¹ (C-N) validate the sulfonamide group.
    Mass spectrometry (MS) with ESI+ ionization provides molecular ion peaks matching the expected molecular weight (e.g., m/z 341.4 for C₁₅H₁₅N₃O₂S) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction reveals planar deviations and hydrogen-bonding networks. For example:
  • The benzimidazole and sulfonamide moieties exhibit planarity with r.m.s. deviations <0.02 Å.
  • Dihedral angles between the benzimidazole and benzene rings (e.g., 70.86° and 53.88°) indicate steric or electronic distortions .
    Intermolecular N–H⋯N and C–H⋯O bonds form 1D polymeric chains, stabilizing the crystal lattice. Refinement software (e.g., SHELXL) models hydrogen atoms with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq) .

Q. What strategies mitigate low yields caused by by-product formation during synthesis?

  • Methodological Answer : By-products often arise from incomplete coupling or sulfonamide hydrolysis. Solutions include:
  • Reagent Ratios : Using a 10% excess of benzenesulfonyl chloride to drive the reaction to completion.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or fractional recrystallization removes impurities .
    Kinetic studies (e.g., varying reflux time from 2–6 hours) can identify optimal reaction windows .

Q. How can computational modeling predict binding interactions with biological targets like the Sigma-1 receptor?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess affinity for sulfonamide-binding pockets. For example:
  • The sulfonamide group forms hydrogen bonds with Thr³³⁶ and Tyr³³⁷ residues.
  • Benzimidazole’s π-π stacking with Phe¹⁴⁵ enhances binding stability .
    Pharmacophore models prioritize substituents (e.g., trifluoromethyl groups) that improve binding energy (ΔG < -8 kcal/mol) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields (e.g., 70% vs. 90%) for similar compounds?

  • Methodological Answer : Variations arise from differences in:
  • Catalyst Loading : Higher K₂CO₃ concentrations (e.g., 2.5 equiv.) improve deprotonation efficiency .
  • Workup Protocols : Immediate extraction vs. prolonged drying affects product recovery.
    Systematic replication studies under controlled conditions (fixed solvent, temperature, and catalyst) are recommended to isolate critical variables .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating this compound’s anti-inflammatory activity?

  • Methodological Answer :
  • COX-1/COX-2 Inhibition Assays : Measure IC₅₀ values using colorimetric kits (e.g., Cayman Chemical).
  • NF-κB Luciferase Reporter Assays : Quantify suppression of pro-inflammatory signaling in macrophage cell lines .
  • Cytotoxicity Screening : MTT assays on human fibroblast cells (e.g., NIH/3T3) ensure therapeutic index >10 .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzenesulfonamide

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